2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid
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Overview
Description
2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid is a derivative of benzoic acid, which is widely used in the synthesis of various organic compounds . It has a molecular formula of CF3C6H4CO2H . This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . The mechanism of its synthesis is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis
The molecular structure of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid consists of a benzoic acid core with a trifluoromethyl group attached to the benzene ring . The molecular weight of this compound is 190.12 .Chemical Reactions Analysis
This compound participates in various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid include a boiling point of 243.7±40.0 °C at 760 mmHg, a flash point of 101.2±27.3 °C, and a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 135.5±3.0 cm3 .Scientific Research Applications
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Ligand Binding Studies
The compound has also been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research is significant in understanding the interactions between proteins and ligands, which is crucial in drug design and discovery.
Synthesis of 4-Aminoantipyrine Derivatives
The compound has been involved in the synthesis of 4-aminoantipyrine derivatives . 4-Aminoantipyrine is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties.
Synthesis of Piperidin-3-Aminium Derivatives
The compound has been used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium derivatives . These derivatives have potential applications in medicinal chemistry.
Bronsted Acid
As a benzoic acid derivative, this compound can act as a Bronsted acid , capable of donating a hydron to an acceptor. This property is fundamental in many chemical reactions and processes.
Precursor for Trifluoromethylbenzoyl Group
The compound can serve as a precursor for the 2-(trifluoromethyl)benzoyl group . This group is often used in organic synthesis due to its electron-withdrawing properties, which can influence the reactivity of the molecules it is attached to.
Safety and Hazards
properties
IUPAC Name |
2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(21)22/h1-8H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGXNUIEVYQZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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